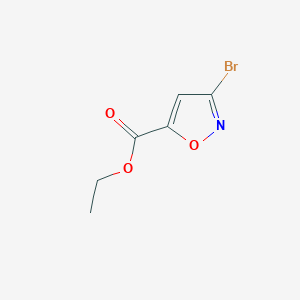

Ethyl 3-bromoisoxazole-5-carboxylate

説明

Significance of the Isoxazole (B147169) Ring System in Organic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern organic and medicinal chemistry. mdpi.com This structural motif is present in a multitude of natural products and has been integrated into a vast array of synthetic compounds, demonstrating its versatility and importance. nih.gov The unique electronic properties of the isoxazole ring, arising from the electronegative oxygen and nitrogen atoms, allow it to participate in various non-covalent interactions, which is a crucial feature for binding to biological targets like enzymes and receptors.

In the realm of medicinal chemistry, the isoxazole scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. oakwoodchemical.com Its incorporation into drug candidates can enhance physicochemical properties, leading to improved pharmacokinetic profiles and therapeutic efficacy. bldpharm.com Consequently, isoxazole derivatives have been developed to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective effects. researchgate.netresearchgate.net A number of FDA-approved drugs feature the isoxazole nucleus, underscoring its clinical significance. bldpharm.com Examples include the anti-inflammatory drug Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide. Beyond medicine, isoxazole derivatives are also utilized in agriculture as herbicides and fungicides. oakwoodchemical.com

Role of Halogenated Isoxazoles in Contemporary Synthetic Strategy

Halogenated isoxazoles are highly valuable and versatile intermediates in contemporary organic synthesis. The presence of a halogen atom, such as bromine, on the isoxazole ring provides a reactive "handle" that allows for a wide range of chemical transformations. This strategic functionalization is a key element in the construction of more complex molecular architectures.

The carbon-halogen bond in a haloisoxazole can be selectively targeted for various reactions. It is a key substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings enable the introduction of diverse aryl, vinyl, or alkynyl groups onto the isoxazole core. Furthermore, the halogen can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups. This reactivity makes haloisoxazoles, particularly 3-bromoisoxazoles, indispensable building blocks for creating libraries of substituted isoxazole derivatives for screening in drug discovery and materials science.

Research Context of Ethyl 3-bromoisoxazole-5-carboxylate as a Key Intermediate in Chemical Synthesis and Drug Discovery

This compound is a prime example of a halogenated isoxazole that serves as a key building block in chemical synthesis. oakwoodchemical.com This compound incorporates two distinct reactive sites: the bromo substituent at the 3-position and the ethyl ester at the 5-position. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a highly attractive precursor for the synthesis of complex, polysubstituted isoxazoles.

In the context of drug discovery, this intermediate is used to generate novel molecular entities with potential therapeutic applications. For instance, the isoxazole-3-carboxylic acid scaffold, which can be obtained by hydrolysis of the corresponding ester, is a feature in newly designed xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various substituents, while the ester group can be hydrolyzed to the carboxylic acid, converted to an amide, or reduced to an alcohol, providing further points for molecular diversification. researchgate.net Although it may not be a direct component of a final drug product, its role as a versatile and readily available starting material makes this compound a significant compound in the pipeline of medicinal chemistry research and the development of new bioactive molecules. nih.govresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-bromo-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFWSORQDIUISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549891 | |

| Record name | Ethyl 3-bromo-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105174-97-8 | |

| Record name | Ethyl 3-bromo-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromoisoxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Bromoisoxazole 5 Carboxylate and Functionalized Isoxazoles

Strategic Approaches to Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring can be achieved through several strategic pathways. The two most prominent approaches are the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles and the condensation reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is one of the most effective and widely utilized methods for constructing the isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.netnih.govresearchgate.net Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ to prevent self-cycloaddition into furoxans. chem-station.com Common methods for generating nitrile oxides involve the oxidation of aldoximes. researchgate.net For instance, an aldoxime can be oxidized using biphasic bleach (sodium hypochlorite) and dichloromethane (B109758) (DCM) to form the nitrile oxide intermediate, which then undergoes cycloaddition. mdpi.com

This method's regioselectivity is a critical aspect; under typical conditions, the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes regioselectively produces 3,5-disubstituted isoxazoles due to steric and electronic factors. mdpi.com However, achieving a 3,4-disubstitution pattern, which can be challenging, is possible through strategies like intramolecular cycloadditions where the reacting moieties are held in a fixed orientation. mdpi.com

| Precursor 1 (Nitrile Oxide Source) | Precursor 2 (Dipolarophile) | Catalyst/Reagent | Product | Yield | Ref. |

| Benzimidazole-containing aldoxime | Internal alkyne (intramolecular) | Bleach, DCM | Fused tetracyclic isoxazole | 97% | mdpi.com |

| Dibromoformaldoxime | Olefin | KHCO₃ | Bromoisoxazoline | 88% | chem-station.com |

| Various aldoximes | Various alkynes | t-BuONO or isoamyl nitrite (B80452) | 3,5-disubstituted isoxazoles | Good | organic-chemistry.org |

| Electron-deficient alkene | in situ generated nitrile oxide | N/A (One-pot) | 3,5-disubstituted isoxazole | N/A | organic-chemistry.org |

Condensation and Cycloisomerization Pathways for Isoxazole Formation

Beyond cycloaddition, condensation reactions provide a classical and robust route to the isoxazole nucleus. nih.gov The most common condensation method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netresearchgate.netyoutube.com The reaction proceeds through the initial formation of an imine with one carbonyl group, followed by an intramolecular attack from the hydroxyl group onto the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com The Claisen isoxazole synthesis, a notable example, uses β-keto esters and hydroxylamine, where reaction conditions such as pH can influence the isomeric outcome. youtube.com

Cycloisomerization reactions have emerged as another powerful strategy. nih.gov For example, α,β-acetylenic oximes can undergo cycloisomerization catalyzed by transition metals like gold(III) chloride (AuCl₃) to produce substituted isoxazoles in high yields under mild conditions. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, the oxidation of propargylamines to their corresponding oximes followed by a copper chloride (CuCl)-mediated intramolecular cyclization offers a route compatible with a wide range of functional groups. organic-chemistry.org

| Starting Material(s) | Method | Catalyst/Reagent | Product Type | Ref. |

| 1,3-Diketone, Hydroxylamine HCl | Condensation | Base | Substituted Isoxazole | researchgate.netyoutube.com |

| β-Alkoxyvinyl trichloromethyl ketones, Hydroxylamine | Cyclocondensation | HCl or H₂SO₄ | 5-Carboxyisoxazoles | nih.gov |

| α,β-Acetylenic oximes | Cycloisomerization | AuCl₃ | Substituted Isoxazoles | organic-chemistry.org |

| Alkynone O-methyl oximes | Cycloisomerization | Various electrophiles | 4-Haloisoxazoles | researchgate.net |

Regioselective Functionalization Techniques for Isoxazole Derivatives

Once the isoxazole ring is formed, its further elaboration through regioselective functionalization is crucial for creating molecular diversity and accessing target molecules like Ethyl 3-bromoisoxazole-5-carboxylate.

Direct Functionalization of the Isoxazole Ring at C-3, C-4, and C-5 Positions

Directly functionalizing the C-H bonds of an existing isoxazole ring is an atom-economical approach to introduce new substituents. However, this can be challenging as the isoxazole ring is known to be labile, particularly under basic conditions, which can lead to ring-opening. semanticscholar.orgresearchgate.net Despite these challenges, methods for direct functionalization, often involving C-H activation or transition metal catalysis, have been developed. semanticscholar.orgresearchgate.net

For isoxazoles with unsubstituted C4 and C5 positions, such as ethyl isoxazole-3-carboxylate, palladium-catalyzed direct C-H arylation has been successfully demonstrated. researchgate.net This allows for the one-pot synthesis of C4,C5-diarylated isoxazoles from commercially available substrates using aryl bromides as the aryl source. researchgate.net This procedure is tolerant of a wide range of functional groups on the aryl bromide, including nitrile, acetyl, formyl, chloro, and fluoro substituents. researchgate.net Another strategy involves the iodocyclization of 2-alkyn-1-one O-methyl oximes, which provides a mild and selective route to 3,5-disubstituted-4-iodoisoxazoles, key intermediates for subsequent functionalization. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These reactions have been extensively applied to the functionalization of isoxazoles, enabling the creation of highly complex and bioactive derivatives. nih.govrsc.orgresearchgate.net Catalysts based on palladium, nickel, and iron are commonly employed. nih.gov

The general catalytic cycle for these reactions typically involves three key steps: (1) oxidative addition of an organic halide to a low-valent metal center, (2) transmetalation of an organometallic reagent to the metal complex, and (3) reductive elimination to form the new bond and regenerate the catalyst. nih.govlibretexts.org For isoxazole derivatives, this allows for site-selective arylation, alkenylation, and alkylation at various positions on the ring. nih.gov

The Suzuki-Miyaura coupling is a premier palladium-catalyzed cross-coupling reaction used for the formation of C-C bonds, particularly for creating biaryl and styrenyl compounds. libretexts.org The reaction involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

This methodology is directly applicable to the functionalization of halo-isoxazoles like this compound. The bromine atom at the C-3 position serves as an excellent handle for Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. Similarly, halogenation at other positions, such as the C4-iodoisoxazoles mentioned previously, provides a versatile platform for further elaboration via Suzuki reactions. nih.gov These reactions have been adapted for the parallel synthesis and generation of diverse chemical libraries of 3,4,5-trisubstituted isoxazoles. nih.gov

Copper-Catalyzed Cycloaddition Approaches in Isoxazole Synthesis

Copper-catalyzed reactions represent a significant advancement in the synthesis of isoxazole rings, offering high efficiency and regioselectivity. A prominent method is the copper(I)-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and terminal acetylenes. acs.org This approach is lauded for its ability to produce 3,5-disubstituted isoxazoles with excellent regioselectivity, a frequent challenge in uncatalyzed reactions which often yield a mixture of regioisomers. acs.org

A highly convenient one-pot, three-step process has been developed that begins with an aldehyde. acs.org The aldehyde is first converted to an aldoxime with hydroxylamine. Without isolation, the aldoxime is then transformed into a nitrile oxide intermediate using an agent like chloramine-T trihydrate. acs.org In the final step, a catalytic amount of copper(I) facilitates the cycloaddition of the in situ generated nitrile oxide to a terminal alkyne, yielding the 3,5-disubstituted isoxazole. acs.org This method is advantageous as it uses stoichiometric amounts of reagents, minimizing byproduct formation, and is compatible with a wide range of functional groups and can even be performed in aqueous solvents. acs.org The reaction proceeds effectively at ambient temperature. acs.org

The versatility of this copper-catalyzed approach is demonstrated by its application to various aldehydes and alkynes, consistently producing good yields. For instance, the reaction of p-anisaldehyde-derived nitrile oxide with propyolic acid (neutralized with sodium bicarbonate) results in the corresponding isoxazole in 61% yield. acs.org

Table 1: Examples of Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Data sourced from Hansen et al., 2005. acs.org

| Aldehyde Precursor | Alkyne | Resulting Isoxazole Product | Yield (%) |

| p-Anisaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 91 |

| Benzaldehyde | 1-Octyne | 5-Hexyl-3-phenylisoxazole | 81 |

| 4-Chlorobenzaldehyde | 3-Butyn-1-ol | 5-(2-Hydroxyethyl)-3-(4-chlorophenyl)isoxazole | 88 |

| Valeraldehyde | Phenylacetylene | 3-Butyl-5-phenylisoxazole | 78 |

| p-Anisaldehyde | Propiolic acid | 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid | 61 |

More recent developments include a one-pot oxidation/cyclization sequence for synthesizing isoxazoles directly from propargylamines. This reaction is effectively mediated by a CuCl catalyst at elevated temperatures. thieme-connect.com Mechanistic studies suggest that the copper catalyst facilitates the isomerization of an E-oxime intermediate to the more reactive Z-isomer, enabling the reaction to proceed to completion. thieme-connect.com

Green Chemistry Principles and Sustainable Approaches in Isoxazole Synthesis

The integration of green chemistry principles into isoxazole synthesis aims to reduce environmental impact by using benign solvents, renewable materials, and energy-efficient methods. A notable example is the use of an agro-waste-based catalyst, Water Extract of Orange Fruit Peel Ash (WEOFPA), in glycerol (B35011) for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov This method involves the condensation of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with various aldehydes under solvent-free conditions at 60 °C, achieving high yields of 86–92%. nih.gov This protocol is highlighted for being eco-friendly, inexpensive, and avoiding the use of hazardous solvents. nih.gov

Other green approaches include:

Microwave-assisted synthesis : Our group has previously demonstrated a microwave-assisted green synthetic pathway for the synthesis of 3,5-disubstituted isoxazoles using a Cu(I) catalyst. rsc.org

Aqueous Conditions : The use of water as a solvent has been employed in conjunction with TEMPO as a green oxidant, fulfilling key criteria of green synthetic procedures. rsc.org

Benign Oxidants : A 2,2,2-trifluoroacetophenone-catalyzed oxidation of allyloximes uses hydrogen peroxide (H₂O₂) as a green oxidant to efficiently synthesize isoxazolines. organic-chemistry.org

Catalyst-Free Mechanochemistry : A catalyst-free, "green" route to obtain cis-fused chromano-[4,3-c]-isoxazole has been developed through the mechanochemical grinding of o-allyl salicylaldehyde (B1680747) and phenylhydroxylamine, which generates a nitrone intermediate that undergoes intramolecular cycloaddition. mdpi.com

Table 2: Comparison of Catalytic Methods for Isoxazole Synthesis Data adapted from a 2022 study. nih.gov

| Catalyst / Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| WEOFPA/Glycerol | Solvent-free | 60 | 1 | 92 |

| Magnetic sulfonated polysaccharides | EtOH | Room Temp. | 2 | 88 |

| N,N-Diethyl-N-sulfoethanaminium methane (B114726) sulfonate | None | Room Temp. | 4 | 96 |

| DABCO (20 mol%) | Water | 80 | 24 | - |

Synthetic Routes to this compound Precursors and Analogues

The synthesis of the title compound, this compound, relies on the availability of key precursors and analogues, such as 3-bromoisoxazolines and substituted isoxazole carboxylates.

3-Bromoisoxazolines are valuable intermediates in the synthesis of functionalized isoxazoles. Their synthesis is often achieved through 1,3-dipolar cycloaddition reactions, which offer significant regio- and stereoselectivity. researchgate.net A method for preparing 4,5-disubstituted 3-haloisoxazolines involves the deoxygenation of 3-haloisoxazoline N-oxides using acetyl bromide as a convenient reducing agent, which affords the target compounds in good yields. researchgate.net

Once formed, 3-bromoisoxazolines can be transformed into a variety of other isoxazole derivatives. A novel two-step procedure describes the reaction of 3-bromoisoxazolines with amines in the presence of a base to yield 3-aminoisoxazolines. nih.govacs.org These intermediates can then be oxidized to provide 3-aminoisoxazoles in consistently high yields. nih.govacs.org This pathway demonstrates the utility of 3-bromoisoxazolines as precursors to more complex, substituted isoxazoles. nih.gov A copper-catalyzed cascade reaction of alkynyl hydroxylamines can also lead to isoxazolidine-3-ylidene sulfonamides, which are convertible into 3-amino isoxazoline derivatives. nih.gov

Table 3: Deoxygenation of 3-Bromo-isoxazoline N-oxides to 3-Bromoisoxazolines Data sourced from Zlotin et al. researchgate.net

| Substituent R¹ | Substituent R² | Solvent | Yield of 3-Bromoisoxazoline (%) |

| Ph | CO₂Me | CH₂Cl₂ | 85 |

| 4-MeOC₆H₄ | CO₂Me | CH₂Cl₂ | 86 |

| 4-ClC₆H₄ | CO₂Me | CH₂Cl₂ | 83 |

| Ph | Ph | Toluene | 75 |

| 4-MeC₆H₄ | Ph | Toluene | 70 |

The synthesis of isoxazole carboxylates is a critical step toward obtaining the target molecule. Various methods have been developed to introduce the carboxylate functionality onto the isoxazole ring.

One synthetic strategy involves the creation of 3,5-disubstituted isoxazoles that can be further modified. For example, methyl 5-phenylisoxazole-3-carboxylate can be synthesized by reacting acetophenone (B1666503) with diethyl oxalate, followed by cyclization of the resulting dione (B5365651) intermediate with hydroxylamine hydrochloride in refluxing methanol. rsc.org

A more elaborate route to prepare substituted isoxazoles starts with the cycloaddition of nitrile oxides to propargyl halides. nih.gov The resulting 5-(halomethyl)isoxazoles undergo cyanation, followed by acid hydrolysis of the nitrile group to a carboxylic acid, and subsequent esterification to yield the desired isoxazole carboxylate. nih.gov Furthermore, acylation of simpler isoxazole rings with acyl chlorides is another effective method for producing isoxazole intermediates bearing ester groups. nih.gov

The transformation of other functional groups provides an alternative pathway. For instance, 3-bromoisothiazole-5-carboxamide can be converted to 3-bromoisothiazole-5-carboxylic acid by reaction with sodium nitrite in trifluoroacetic acid (TFA) at 0 °C, achieving a 95% yield. mdpi.com While this example is for an isothiazole, similar transformations of a carboxamide to a carboxylic acid on an isoxazole scaffold are feasible.

Mechanistic Investigations of Ethyl 3 Bromoisoxazole 5 Carboxylate Reactivity

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom at the C3 position of the isoxazole (B147169) ring is a key site for functionalization via nucleophilic substitution. This reactivity is analogous to nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems. wikipedia.org The isoxazole ring, with its electronegative nitrogen and oxygen atoms, acts as an electron-withdrawing group, which activates the C3 position for nucleophilic attack.

The generally accepted mechanism for this transformation is an addition-elimination pathway. youtube.com A nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized over the electronegative atoms of the isoxazole ring, which helps to stabilize it. In a subsequent, typically rapid step, the bromide ion is expelled as the leaving group, restoring the aromaticity of the isoxazole ring and yielding the substituted product. youtube.com

This reaction is widely used for the synthesis of 3-aminoisoxazoles by reacting 3-bromoisoxazoles with various primary or secondary amines in the presence of a base. researchgate.net The base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HBr generated during the reaction.

Table 1: Nucleophilic Substitution with Amines

| Nucleophile | Reagent/Conditions | Product | Mechanism |

| Primary Amine (R-NH₂) | Base (e.g., Et₃N), Solvent (e.g., DMF) | Ethyl 3-(alkylamino)isoxazole-5-carboxylate | SNAr (Addition-Elimination) |

| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Ethyl 3-(dialkylamino)isoxazole-5-carboxylate | SNAr (Addition-Elimination) |

| Ethanolamine | Base, Heat | Ethyl 3-(2-hydroxyethylamino)isoxazole-5-carboxylate | SNAr (Addition-Elimination) |

Reactivity of the Carboxylate Ester Moiety in Organic Transformations

The ethyl carboxylate group at the C5 position undergoes typical ester transformations, providing another handle for molecular modification. These reactions include hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to form the carboxylic acid, which is deprotonated by the basic conditions to yield the carboxylate salt. Acidic workup is required to furnish the final 3-bromoisoxazole-5-carboxylic acid.

Transesterification: This process allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol, typically in the presence of an acid or base catalyst. nih.gov For example, reacting Ethyl 3-bromoisoxazole-5-carboxylate with benzyl (B1604629) alcohol under acidic conditions would lead to the formation of Benzyl 3-bromoisoxazole-5-carboxylate and ethanol (B145695). The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. youtube.com

Reduction: The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. numberanalytics.commasterorganicchemistry.com The mechanism involves the delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. libretexts.org This initial attack forms a tetrahedral intermediate. Unlike in saponification, the ethoxide group is eliminated, forming an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide. masterorganicchemistry.com A final aqueous workup step protonates the alkoxide to yield the primary alcohol, (3-bromoisoxazol-5-yl)methanol. libretexts.org

Table 2: Transformations of the Carboxylate Ester

| Reaction | Reagent/Conditions | Intermediate | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | Tetrahedral Alkoxide | 3-Bromoisoxazole-5-carboxylic acid |

| Transesterification | R'OH, Acid or Base Catalyst, Heat | Tetrahedral Alkoxide | Alkyl 3-bromoisoxazole-5-carboxylate |

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Aldehyde | (3-Bromoisoxazol-5-yl)methanol |

Isoxazole Ring Cleavage and Rearrangement Mechanisms Under Various Conditions

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under various conditions, particularly reductive ones. This ring-opening strategy is a powerful tool for converting the heterocyclic scaffold into synthetically useful acyclic structures. researchgate.net

A common method for isoxazole ring cleavage is reduction with molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water. rsc.orgresearchgate.net This reaction reductively cleaves the N-O bond to afford β-amino enones. rsc.org The proposed mechanism involves the initial coordination of the isoxazole nitrogen to the molybdenum center, forming an N-complexed isoxazolepentacarbonylmolybdenum intermediate. rsc.org This complexation facilitates the cleavage of the N-O bond, leading to a complexed (β-oxo vinyl)nitrene intermediate. In the presence of water, this nitrene moiety is reduced by the central metal to an amine, yielding the final β-amino enone product after liberation from the metal complex. rsc.org

Catalytic hydrogenation over palladium or platinum catalysts is another effective method for N-O bond cleavage. This process typically leads to β-amino ketones or related structures, depending on the substrate and reaction conditions.

Table 3: Isoxazole Ring Cleavage Reactions

| Reagent/Conditions | Key Intermediate | Product Type |

| Mo(CO)₆, H₂O, Heat | (β-oxo vinyl)nitrene-metal complex rsc.org | β-Amino enone |

| H₂, Pd/C or PtO₂ | Dihydroisoxazole | β-Amino ketone |

| Ti(Oi-Pr)₄ / EtMgBr | Low-valent titanium complex researchgate.net | β-Enaminoketone |

Electrophilic and Radical Transformations of the Isoxazole Scaffold

The isoxazole ring is generally considered an electron-deficient heterocycle due to the presence of two electronegative heteroatoms. This electronic nature makes it relatively unreactive towards electrophilic aromatic substitution compared to electron-rich rings like benzene (B151609) or pyrrole. youtube.com When such reactions do occur, they typically require harsh conditions, and the substitution pattern is directed by the existing substituents on the ring. For this compound, the C4 position is the most likely site for electrophilic attack, as it is the only available position on the ring and is activated by the adjacent ester group.

Radical reactions offer an alternative pathway for the functionalization of the isoxazole scaffold. These reactions proceed through a three-step mechanism: initiation, propagation, and termination. youtube.com Initiation involves the formation of a radical species, often using an initiator like azobisisobutyronitrile (AIBN) or by photolysis. uchicago.edu In the propagation step, this radical reacts with the substrate, for instance by abstracting the bromine atom from this compound, to generate an isoxazolyl radical. This new radical can then participate in further reactions, such as addition to an alkene or cyclization. libretexts.org The reaction is concluded by a termination step, where two radical species combine to form a stable, non-radical product. youtube.com While specific radical transformations of this compound are not extensively documented, general principles of radical chemistry suggest potential for such reactions.

Table 4: General Mechanisms for Electrophilic and Radical Reactions

| Reaction Type | Key Intermediate | General Mechanism Steps |

| Electrophilic Substitution | σ-complex (Benzenium ion analog) libretexts.org | 1. Generation of electrophile. 2. Attack of π-system on electrophile. 3. Deprotonation to restore aromaticity. |

| Radical Substitution | Isoxazolyl radical | 1. Initiation: Formation of initial radical. 2. Propagation: Radical reacts with substrate to form a new radical; this new radical reacts further. 3. Termination: Combination of two radicals. youtube.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Ethyl 3-bromoisoxazole-5-carboxylate (C₆H₆BrNO₃), ¹H NMR and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the different hydrogen environments in the molecule.

Isoxazole (B147169) Proton (H4): A single proton attached to the C4 carbon of the isoxazole ring would appear as a singlet. Its chemical shift would be in the downfield region typical for heterocyclic aromatic protons.

Ethyl Ester Methylene (B1212753) Protons (-OCH₂CH₃): The two protons of the methylene group are adjacent to an oxygen atom and a methyl group. They would appear as a quartet due to spin-spin coupling with the three protons of the methyl group (n+1 rule, 3+1=4).

Ethyl Ester Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group are adjacent to the methylene group. They would appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display a signal for each of the six unique carbon atoms in the molecule. libretexts.org The chemical shifts provide information about the electronic environment of each carbon. libretexts.orgoregonstate.edu

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear at the lowest field, typically in the 158-170 ppm range.

Isoxazole Ring Carbons (C3, C4, C5): Three distinct signals are expected for the carbons of the isoxazole ring. The carbon bearing the bromine atom (C3) and the ester group (C5) would have their chemical shifts significantly influenced by these substituents. The C4 carbon would also appear in the aromatic/heterocyclic region.

Ethyl Group Carbons (-OCH₂CH₃): Two signals in the upfield region would correspond to the methylene and methyl carbons of the ethyl group. The carbon attached to the oxygen (-OCH₂) would be more downfield than the terminal methyl carbon (-CH₃).

The following table summarizes the expected NMR data.

| Expected ¹H NMR Data | Expected ¹³C NMR Data | |

| Assignment | Expected Pattern | Assignment |

| H4 (isoxazole) | Singlet | C=O (ester) |

| -OCH₂ CH₃ | Quartet | C3 (isoxazole, C-Br) |

| -OCH₂CH₃ | Triplet | C5 (isoxazole, C-COO) |

| C4 (isoxazole, C-H) | ||

| -OCH₂ CH₃ | ||

| -OCH₂CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can verify that the molecular formula is indeed C₆H₆BrNO₃. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by approximately 2 Da.

While detailed experimental fragmentation data is not widely published, predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, are available. uni.lu This data, calculated for various adducts, aids in the identification of the compound in complex mixtures. uni.lu

Table of Predicted Mass Spectrometry Data for this compound Data sourced from computational predictions. uni.lu

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₆H₇BrNO₃]⁺ | 219.96039 | 136.1 |

| [M+Na]⁺ | [C₆H₆BrNO₃Na]⁺ | 241.94233 | 148.8 |

| [M+NH₄]⁺ | [C₆H₇N₂O₃Br]⁺ | 236.98693 | 157.5 |

| [M+K]⁺ | [C₆H₆BrNO₃K]⁺ | 257.91627 | 140.9 |

| [M-H]⁻ | [C₆H₅BrNO₃]⁻ | 217.94583 | 142.2 |

| [M+HCOO]⁻ | [C₇H₇BrNO₅]⁻ | 263.95131 | 157.6 |

| [M+CH₃COO]⁻ | [C₈H₉BrNO₅]⁻ | 277.96696 | 182.0 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal. This technique yields a three-dimensional model of the molecule, confirming its connectivity and stereochemistry.

A search of publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. If a suitable crystal were analyzed, this technique would provide unequivocal data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the isoxazole ring and the ethyl ester substituent.

Planarity: Determination of the planarity of the isoxazole ring.

Conformation: The preferred orientation of the ethyl carboxylate group relative to the heterocyclic ring in the solid state.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as halogen bonding or π-stacking that influence the material's bulk properties.

While data for the title compound is unavailable, the technique remains the gold standard for absolute structure confirmation in the solid state.

Other Advanced Spectroscopic Methods for Detailed Characterization and Interaction Studies (e.g., IR, UV-Vis, Raman, Fluorescence)

A full characterization of this compound also involves other spectroscopic methods that probe different aspects of its molecular structure and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within the molecule. The IR spectrum provides a characteristic fingerprint and confirms the presence of key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ for the ester carbonyl group.

C=N and C=C Stretching: Vibrations from the isoxazole ring are expected in the 1500-1650 cm⁻¹ region.

C-O Stretching: Bands corresponding to the C-O bonds of the ester and the isoxazole ring would appear in the 1000-1300 cm⁻¹ region.

C-Br Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The isoxazole ring, being a conjugated heterocyclic system, acts as a chromophore. Therefore, this compound is expected to exhibit absorption maxima (λmax) in the ultraviolet region. The exact position and intensity of these absorptions depend on the solvent and the electronic effects of the bromo and carboxylate substituents.

Raman and Fluorescence Spectroscopy: No specific research findings regarding the application of Raman or Fluorescence spectroscopy for the detailed characterization of this compound are currently available in the public domain.

Strategic Applications in Organic Synthesis and Material Science

Ethyl 3-bromoisoxazole-5-carboxylate as a Versatile Building Block in Complex Molecule Construction

This compound is recognized as a versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites that allow for sequential and controlled modifications. lifechemicals.com The isoxazole (B147169) ring itself can act as a precursor to other functionalities; for instance, it can be considered a masked form of a 1,3-dicarbonyl or a γ-amino alcohol. lifechemicals.com The bromo substituent at the 3-position and the ethyl carboxylate group at the 5-position provide orthogonal handles for a variety of chemical transformations.

The bromine atom is susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at this position. The ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to a hydroxymethyl group. This multi-faceted reactivity allows chemists to construct complex molecular architectures by systematically building upon the isoxazole scaffold. The strategic placement of these functional groups makes this compound a valuable starting material for creating libraries of compounds for drug discovery and material science exploration. lifechemicals.combohrium.com

Synthesis of Diverse Organic Molecules via Isoxazole Intermediates

The isoxazole nucleus is a pivotal intermediate in the synthesis of a vast range of organic molecules. organic-chemistry.orgrsc.org One of the most powerful methods for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.orgwikipedia.orgnih.gov This reaction is often highly regioselective and provides a direct route to 3,5-disubstituted isoxazoles. rsc.orgnih.gov

Once formed, isoxazole intermediates like this compound open up numerous synthetic pathways. The isoxazole ring is stable under many reaction conditions but can also be cleaved reductively to reveal other functional groups. For example, hydrogenation of the isoxazole ring can yield β-hydroxy ketones or γ-amino alcohols, which are themselves important synthetic precursors. Furthermore, the isoxazole moiety can direct chemical reactions on adjacent parts of a molecule and can be carried through multiple synthetic steps before being unmasked in a later stage of a complex synthesis. lifechemicals.com This "dormant" functionality is a key feature of its utility. lifechemicals.com The photochemical rearrangement of isoxazoles into oxazoles provides another avenue for generating molecular diversity from a common isoxazole precursor. acs.org

Table 1: Examples of Synthetic Transformations Involving Isoxazole Intermediates

| Reaction Type | Reagents & Conditions | Resulting Structure | Reference(s) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides + Alkynes | 3,5-Disubstituted Isoxazoles | rsc.orgnih.govnih.gov |

| Cycloisomerization | α,β-Acetylenic Oximes, AuCl₃ catalyst | Substituted Isoxazoles | organic-chemistry.org |

| Photochemical Rearrangement | UV irradiation | Oxazoles from Isoxazoles | wikipedia.orgacs.org |

| Ring-Opening | Hydrogenation (e.g., H₂/Raney Ni) | β-Hydroxy Ketones / γ-Amino Alcohols | lifechemicals.com |

| Cross-Coupling (on bromo-isoxazole) | Arylboronic acid, Pd catalyst (Suzuki) | Aryl-substituted Isoxazoles | researchgate.net |

Development of Novel Heterocyclic Systems Incorporating Isoxazole Moieties

The isoxazole ring serves not only as a standalone pharmacophore but also as a foundational element for the construction of more elaborate, often fused, heterocyclic systems. organic-chemistry.orgnih.gov The inherent reactivity of substituted isoxazoles allows for their annulation with other rings, leading to novel chemical entities with unique three-dimensional structures and biological properties.

An example of this is the synthesis of fused isoxazoles, such as isoxazolo[5,4-d]pyrimidines, which can be constructed from appropriately functionalized 5-amino-isoxazole precursors. These fused systems combine the structural features of both isoxazoles and pyrimidines, leading to compounds with potential applications in medicinal chemistry. Research has also demonstrated the synthesis of polycyclic isoxazole derivatives through intramolecular cycloaddition reactions. mdpi.commdpi.com These strategies involve creating a molecule that contains both a nitrile oxide precursor (like an aldoxime) and an alkene or alkyne, which then react internally to form a fused bicyclic or polycyclic system containing the isoxazole ring. mdpi.com The development of such complex heterocyclic systems is crucial for exploring new chemical space and identifying novel bioactive molecules. nih.gov

Potential in Agrochemical and Specialized Industrial Applications (e.g., Dyes, Lubricants)

The isoxazole scaffold is a privileged structure in agrochemistry, with numerous derivatives exhibiting potent fungicidal, herbicidal, and insecticidal properties. scilit.comgoogle.comresearchgate.net Isoxazole-containing compounds have been developed to protect crops from various pests and diseases. google.com For example, isoxaben (B1672637) is a known herbicide built upon an isoxazole core. wikipedia.org The fungicidal activity of certain isoxazole derivatives makes them valuable agents for combating phytopathogenic fungi in agriculture. google.com The ability to easily modify the substituents on the isoxazole ring allows for the fine-tuning of biological activity and specificity, a critical aspect of modern agrochemical development. researchgate.net

In the realm of material science, isoxazole derivatives are gaining attention for specialized industrial applications. Their unique electronic and photophysical properties make them suitable for use in photochromic materials, dye-sensitized solar cells, and liquid crystals. scilit.comeurekaselect.com Recent research has explored the use of sugar-isoxazole hybrid molecules as hydrogelators for environmental applications, such as the removal of dyes from water. rsc.org While direct application of this compound in lubricants is not widely documented, the broader class of heterocyclic compounds is used as additives in lubricants to improve properties like friction resistance and thermal stability. researchgate.netmbenergy.com The synthesis of novel isoxazole-based dyes is also an area of interest, given the inherent chromophoric nature of many heterocyclic systems. researchgate.netresearchgate.net

Table 2: Agrochemical Applications of Isoxazole Derivatives

| Application | Example Compound Class | Target Pest/Weed | Reference(s) |

|---|---|---|---|

| Fungicide | Substituted Isoxazoles | Phytopathogenic fungi (e.g., Botrytis cinerea) | google.comresearchgate.net |

| Herbicide | Isoxaben | Broadleaf weeds | wikipedia.org |

| Insecticide | Isoxazole-containing Benzoylureas | Insects (e.g., Callosobruchus chinensis) | scilit.com |

| Acaricide | Isoxazole derivatives | Mites (e.g., T. cinnabarinus) | scilit.com |

Pharmacological and Medicinal Chemistry Research: the Isoxazole Scaffold in Drug Discovery

Role of the Isoxazole (B147169) Ring in Biologically Active Compounds and Drug Pharmacophores

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This designation stems from its presence in numerous compounds with a wide array of biological activities. nih.govrsc.org The unique structural and physicochemical properties of the isoxazole nucleus make it a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netresearchgate.net Its aromatic nature, combined with the presence of hydrogen bond-accepting nitrogen and oxygen atoms, allows for diverse interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.net

The versatility of the isoxazole ring has led to its incorporation into a variety of FDA-approved drugs, demonstrating its clinical significance. rsc.orgrsc.org Notable examples include the anti-inflammatory drugs leflunomide (B1674699) and valdecoxib, the antibiotic sulfamethoxazole, and the antipsychotic risperidone. researchgate.netnih.goveurekaselect.comdaneshyari.com The range of therapeutic applications for isoxazole derivatives is extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netexlibrisgroup.com

The chemical stability of the isoxazole ring allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties. researchgate.netnih.gov However, the ring also possesses a weak nitrogen-oxygen bond that can be cleaved under specific conditions, a feature that can be exploited in the design of prodrugs or other synthetic strategies. nih.govnih.gov This combination of stability and reactivity makes the isoxazole scaffold a highly valuable and popular component in the design of new therapeutic agents. daneshyari.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For isoxazole derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov By systematically modifying the substituents on the isoxazole ring, researchers can develop more effective and less toxic therapeutic agents. nih.gov

The introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto the isoxazole core or its appended structures can significantly modulate a compound's biological activity. Halogenation can alter various physicochemical properties, including lipophilicity, electronic character, and metabolic stability, which in turn affects how the molecule interacts with its biological target.

Modifications to a carboxylate group, such as the ethyl carboxylate found in Ethyl 3-bromoisoxazole-5-carboxylate, can have a profound impact on the pharmacological profile of a molecule. The ester or carboxylic acid moiety can influence properties such as solubility, cell permeability, and binding interactions with a target protein.

A common modification is the hydrolysis of an ester to its corresponding carboxylic acid. This transformation can dramatically alter activity by introducing a charged group capable of forming new ionic interactions or hydrogen bonds. For example, in the development of allosteric ligands for the nuclear receptor RORγt, derivatives featuring a benzoic acid moiety were investigated, and their interactions were key to potency. nih.govdundee.ac.uk In one study, the conversion of a carboxamide to a carboxylic acid was explored to improve the properties of potential anticancer agents. nih.gov Research on indole-isoxazole hybrids involved the synthesis of ethyl carboxylate intermediates, which were then converted to carboxamides to produce the final active compounds, demonstrating the carboxylate group as a key handle for derivatization. nih.gov The specific nature of the ester or amide can also be critical, as SAR studies have shown that even small changes to this part of the molecule can significantly affect biological activity. nih.gov

Isoxazole-Containing Compounds as Potential Therapeutic Agents and Their Efficacy Investigations

The isoxazole scaffold is a key component in the development of novel therapeutic agents targeting a range of diseases. rsc.org Extensive research has demonstrated the efficacy of isoxazole derivatives in preclinical models for infectious diseases and cancer. nih.govexlibrisgroup.com

Isoxazole derivatives have been extensively investigated for their potential to combat microbial and fungal infections. researchgate.net These compounds have shown activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnih.gov

The antimicrobial efficacy of isoxazoles is often enhanced by specific structural modifications. For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. nih.gov In one study, isoxazole-based chalcones demonstrated potent antibacterial activity, while the corresponding dihydropyrazoles showed remarkable antifungal effects. mdpi.com Another study found that certain isoxazole derivatives exhibited significant activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare. nih.gov The antifungal properties of isoxazoles have also been highlighted, with some derivatives showing potent activity against Candida albicans, a common cause of opportunistic infections. nih.govmdpi.com

| Compound Type/Derivative | Target Organism(s) | Reported Activity (MIC/IC50) | Source |

|---|---|---|---|

| Isoxazole Chalcone (Compound 28) | Antibacterial | MIC = 1 µg/mL | mdpi.com |

| Dihydropyrazole from Isoxazole (Compound 46) | Antifungal | IC50 = 2 ± 1 µg/mL | mdpi.com |

| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to noteworthy antibacterial effect | researchgate.net |

| Isoxazole analogue (Compound 37) | S. aureus, MRSA, M. intracellulare | IC50 = 15.53 µM, 14.22 µM, 47.45 µM, respectively | nih.gov |

| Isoxazole derivatives (PUB14, PUB17) | C. albicans | Exhibited antifungal properties | mdpi.com |

The isoxazole scaffold is a prominent feature in the design of novel anticancer agents. espublisher.combenthamdirect.com Derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including breast, liver, cervical, colon, and lung cancers. nih.govnajah.edu The anticancer effects of isoxazole compounds are achieved through various mechanisms of action, such as the inhibition of crucial cellular processes like tubulin polymerization, the disruption of signaling pathways, and the induction of apoptosis (programmed cell death). nih.govtandfonline.comnih.govebi.ac.uk

Several studies have highlighted the potential of isoxazole-based molecules as potent antitumor agents. For example, isoxazole-based HSP90 inhibitors like NVP-AUY922 are being investigated for cancer treatment. nih.govdaneshyari.com Curcumin derivatives incorporating an isoxazole ring have shown significantly enhanced cytotoxicity against breast cancer cells compared to the parent compound. nih.gov Similarly, isoxazole-carboxamide derivatives have been identified as promising growth inhibitors, with some showing potent activity against leukemia, colon cancer, melanoma, and hepatocellular carcinoma cell lines. nih.govnih.gov

| Compound/Derivative Type | Cancer Cell Line(s) | Reported Efficacy (IC50) | Source |

|---|---|---|---|

| Dihydropyrazole from Isoxazole (Compound 45) | Prostate (PC-3) | IC50 = 2 ± 1 µg/mL | mdpi.com |

| Dihydropyrazole from Isoxazole (Compound 39) | Prostate (PC-3) | IC50 = 4 ± 1 µg/mL | mdpi.com |

| Isoxazole Curcumin Derivative (Compound 40) | Breast (MCF-7) | IC50 = 3.97 µM | nih.gov |

| Isoxazole-Carboxamide (Compound 2a) | Cervical (HeLa), Hepatocellular (Hep3B) | IC50 = 0.91 µM, 8.02 µM, respectively | najah.edu |

| Isoxazole-Carboxamide (Compound 2e) | Melanoma (B16F1) | IC50 = 0.079 µM | nih.gov |

| Isoxazole-based Ureate (Compound 8) | Hepatocellular (HepG2) | IC50 = 0.84 µM | nih.gov |

| Isoxazole-based Hydrazone (Compound 10c) | Hepatocellular (HepG2) | IC50 = 0.69 µM | nih.gov |

| Isoxazole-containing Bromopyrrolidine Alkaloid (Compound 36a) | Oral (KB403) | IC50 = 2.45 µM | nih.gov |

Anti-inflammatory and Analgesic Effects of Isoxazole Analogues

The isoxazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. nih.gov Many isoxazole derivatives exhibit potent activities by modulating key pathways involved in inflammation and pain signaling, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov

Several studies have highlighted the potential of isoxazole derivatives as effective anti-inflammatory agents. For instance, a series of isoxazole-mercaptobenzimidazole hybrids and indolyl–isoxazolidines have demonstrated significant anti-inflammatory and analgesic properties. nih.gov One notable indolyl-isoxazolidine compound, 9a, was found to significantly inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and showed analgesic and anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) in animal models. nih.gov Similarly, the synthesis of pyrazolyl isoxazolines has yielded compounds with antinociceptive activity comparable to standard drugs like pentazocine (B1679294) and aspirin. nih.gov

The anti-inflammatory action of some isoxazole derivatives is attributed to their ability to inhibit albumin denaturation and protease activity. ymerdigital.com For example, a series of newly synthesized isoxazole derivatives (TPI1-TPI20) were evaluated for their anti-inflammatory activity, with compounds TPI-7 and TPI-13 showing the most promise, an effect attributed to the presence of a methoxy (B1213986) group at the para position. Furthermore, isoxazole coupled quinazolin-4(3H)-one derivatives have been synthesized and shown to possess mild to good analgesic and anti-inflammatory activity with a low ulcerogenic profile. nih.gov Among these, compound 5e, 2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one, was identified as the most active. nih.gov

Table 1: Examples of Isoxazole Analogues with Anti-inflammatory and Analgesic Activity

| Compound Class | Example Compound | Key Findings | Reference |

|---|---|---|---|

| Indolyl-isoxazolidines | Compound 9a | Significant inhibition of TNF-α and IL-6; comparable to indomethacin. | nih.gov |

| Pyrazolyl isoxazolines | - | Antinociceptive activity comparable to pentazocine and aspirin. | nih.gov |

| Isoxazole-pyrimidine derivatives | Compound 3 | Highest in vitro anti-inflammatory action in its series. | ymerdigital.com |

| Isoxazole coupled quinazolin-4(3H)-ones | Compound 5e | Most potent analgesic and anti-inflammatory agent in its series. | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activity

The isoxazole scaffold has been explored for its potential in treating disorders of the central nervous system (CNS), demonstrating neuroprotective and other CNS-related activities. nih.govrsc.org Isoxazole derivatives have been designed to target various receptors and pathways in the brain, showing promise for conditions like neurodegenerative diseases, epilepsy, and depression. nih.govnih.govmdpi.com

Research has shown that isoxazole-substituted chromans possess significant neuroprotective activity against oxidative stress-induced neuronal cell death. nih.gov Specifically, 3-aryl-5-(chroman-5-yl)-isoxazoles and a bis-chroman compound displayed high neuroprotective activity with EC50 values around 0.3 μM and lacked cytotoxicity. nih.gov This highlights the potential of isoxazole derivatives in the development of therapies for neurodegenerative disorders. nih.govrsc.org

Furthermore, isoxazole–(iso)oxazole hybrids have been developed to treat a range of nervous system diseases, including neuropsychiatric and neurodegenerative conditions. mdpi.com These compounds exert their effects through various mechanisms, such as antidepressant and sedative activities, and modulation of receptors like the γ-aminobutyric acid (GABAA) α5 receptor and the metabotropic glutamate (B1630785) receptor 5 (mGlu5 receptor). mdpi.com The well-known anticonvulsant drug, Zonisamide, features an isoxazole ring in its structure, underscoring the therapeutic importance of this scaffold in CNS disorders. eurekaselect.comresearchgate.net

Table 2: Isoxazole Derivatives with CNS and Neuroprotective Activity

| Compound Class | Example Compound | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Isoxazole-substituted chromans | 3-aryl-5-(chroman-5-yl)-isoxazoles | High neuroprotective activity against oxidative stress. | nih.gov |

| Isoxazole–(iso)oxazole hybrids | - | Antidepressant, sedative, and receptor modulation activities. | mdpi.com |

| Marketed Drugs | Zonisamide | Anticonvulsant activity. | eurekaselect.comresearchgate.net |

Other Pharmacological Activities (e.g., Antiviral, Antidiabetic, Insecticidal)

The therapeutic potential of the isoxazole scaffold extends beyond anti-inflammatory and CNS applications, with derivatives showing a broad spectrum of other pharmacological activities. nih.govnih.gov

Antiviral Activity: Isoxazole derivatives have been investigated for their antiviral properties. nih.gov A series of 5-isoxazol-5-yl-2′-deoxyuridines demonstrated activity against herpes simplex viruses 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3, and vesicular stomatitis virus (VSV). nih.gov Some of these synthesized nucleoside analogues showed better anti-herpes activity than the reference drugs. nih.gov Additionally, isoxazole-amide derivatives containing an acylhydrazone moiety have exhibited significant antiviral activity against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov

Antidiabetic Activity: The isoxazole ring is a promising scaffold for the development of new antidiabetic agents. researchgate.netnih.gov Novel isoxazole-based flavonoid derivatives have been shown to improve glucose consumption in insulin-resistant cells. researchgate.netnih.gov One such derivative, C45, enhanced glucose consumption at a nanomolar concentration, potentially by activating the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov Furthermore, trifluoromethylated flavonoid-based isoxazoles have been synthesized and shown to inhibit α-amylase, a key enzyme in carbohydrate digestion, with some compounds showing potency similar to the commercial drug acarbose. nih.gov

Insecticidal Activity: Isoxazoline (B3343090) derivatives, a related class of compounds, have been successfully developed as potent insecticides. acs.orgacs.org These compounds often act as inhibitors of the GABA receptor in insects. acs.org Novel isoxazoline diacylhydrazine compounds have shown excellent insecticidal activities against pests like Plutella xylostella and Spodoptera frugiperda. acs.orgnih.gov For example, the compound D14 exhibited outstanding activity against P. xylostella, superior to some commercial insecticides. acs.org Similarly, other isoxazoline derivatives have been designed to be effective against the fall armyworm (Spodoptera frugiperda). acs.org

Table 3: Diverse Pharmacological Activities of Isoxazole Analogues

| Activity | Compound Class | Example/Key Finding | Reference |

|---|---|---|---|

| Antiviral | 5-isoxazol-5-yl-2′-deoxyuridines | Active against HSV-1, HSV-2, EMCV, Coxsackie B3, and VSV. | nih.gov |

| Antidiabetic | Isoxazole-based flavonoid derivatives | Compound C45 improves glucose consumption in insulin-resistant cells. | researchgate.netnih.gov |

| Insecticidal | Isoxazoline diacylhydrazines | Compound D14 shows excellent activity against Plutella xylostella. | acs.org |

Isoxazoles as Key Pharmacophores and Promising Drug Leads

The isoxazole ring is considered a key pharmacophore in drug discovery due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its role as a versatile synthetic building block. nih.govbohrium.comresearchgate.net Its presence in numerous FDA-approved drugs for a wide range of diseases is a testament to its importance. nih.gov These drugs include anti-inflammatory agents like Valdecoxib, antibiotics such as Sulfamethoxazole, and the antipsychotic drug Risperidone. nih.govymerdigital.com

The structural and electronic features of the isoxazole ring contribute to its utility as a pharmacophore. nih.gov The adjacent nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. nih.gov These properties allow for strong and specific binding to target proteins. nih.gov

The isoxazole scaffold is also a valuable starting point for the development of new drug leads. nih.govresearchgate.net Its derivatives have been explored as anticancer, antimicrobial, and neuroprotective agents, among others. nih.govrsc.org For example, isoxazole-based compounds have been developed as inhibitors of HSP90 for cancer therapy, and various disubstituted and trisubstituted isoxazoles have shown a broad range of biological activities. bohrium.comresearchgate.net The ability to easily modify the isoxazole ring allows medicinal chemists to optimize the pharmacological properties of lead compounds, such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Emerging Trends in Isoxazole-Based Drug Discovery, Including Multi-targeted Therapies and Personalized Medicine Approaches

The field of isoxazole-based drug discovery is continuously evolving, with new trends aimed at addressing complex diseases and improving therapeutic outcomes. nih.govrsc.org Two significant emerging trends are the development of multi-targeted therapies and the application of personalized medicine approaches. nih.govrsc.orgdrugbank.com

Multi-targeted Therapies: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.govdrugbank.com Developing drugs that can modulate several targets simultaneously offers a promising therapeutic strategy. nih.govdrugbank.com The isoxazole scaffold is well-suited for the design of such multi-targeted agents due to its synthetic versatility. nih.gov For instance, a novel isoxazole derivative, compound 25a, has shown inhibitory activity against multiple cancer-related targets, including VEGFR-2, CK2alpha, and topoisomerase IIβ, in addition to its primary target, EGFR-TK. drugbank.com This multi-targeting capability can lead to enhanced efficacy and a reduced likelihood of drug resistance. drugbank.com

Personalized Medicine: Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. nih.gov In cancer therapy, for example, the genetic makeup of a tumor can determine its susceptibility to specific drugs. Isoxazole-based molecules are being investigated in the context of personalized medicine. For example, research into how antibodies reshape cancer cell receptors could lead to the structure-guided development of next-generation monoclonal antibodies, and isoxazole-based molecules have been studied for their role in restoring immune surveillance in certain cancers. news-medical.net As our understanding of the molecular basis of disease deepens, isoxazole derivatives can be designed to target specific biomarkers or genetic mutations, leading to more effective and less toxic treatments. nih.gov

The ongoing research into isoxazole chemistry and its biological applications ensures that this versatile scaffold will continue to play a crucial role in the future of drug discovery and the development of innovative therapies. nih.govrsc.orgnih.gov

Computational and Theoretical Studies on Ethyl 3 Bromoisoxazole 5 Carboxylate and Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis to Predict Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is widely employed in drug discovery to understand how a ligand, such as an isoxazole (B147169) derivative, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy.

In the context of isoxazole derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes. For instance, studies on isoxazole-carboxamide derivatives as potential cyclooxygenase (COX) inhibitors have utilized molecular docking to identify key binding interactions within the active sites of COX-1 and COX-2 enzymes. nih.govnih.govresearchgate.net These analyses have shown that specific substitutions on the isoxazole scaffold can significantly influence binding selectivity and potency. nih.govnih.gov For example, the presence of certain functional groups can lead to favorable interactions with key amino acid residues in the enzyme's binding pocket, enhancing inhibitory activity. nih.gov

Similarly, isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA), where docking studies helped to understand the binding mechanism and rationalize the inhibitory profiles of the synthesized compounds. acs.orgnih.gov These computational predictions are often correlated with in vitro experimental results to validate the binding hypotheses. acs.org

Molecular dynamics simulations often follow molecular docking to provide a more dynamic picture of the ligand-protein complex. acs.org

Table 1: Illustrative Molecular Docking Data for Isoxazole Derivatives against Bacterial Proteins

This table presents example data from a study on newly synthesized functionalized isoxazoles to demonstrate the type of information generated from molecular docking studies. The data does not include Ethyl 3-bromoisoxazole-5-carboxylate.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Isoxazole 4a | E. coli (6kzv) | -9.1 | ASP-73, GLY-77, SER-128 |

| Isoxazole 4a | S. aureus (5tw8) | -8.8 | TYR-159, ILE-96, LYS-121 |

| Isoxazole 4a | B. subtilis (1of0) | -8.4 | GLU-101, THR-102, GLY-134 |

| Isoxazole 4d | E. coli (6kzv) | -8.4 | ASP-73, GLY-77, SER-128 |

| Isoxazole 4d | S. aureus (5tw8) | -8.2 | TYR-159, ILE-96, LYS-121 |

| Isoxazole 4d | B. subtilis (1of0) | -7.9 | GLU-101, THR-102, GLY-134 |

| Isoxazole 4f | E. coli (6kzv) | -8.8 | ASP-73, GLY-77, SER-128 |

| Isoxazole 4f | S. aureus (5tw8) | -8.4 | TYR-159, ILE-96, LYS-121 |

| Isoxazole 4f | B. subtilis (1of0) | -8.1 | GLU-101, THR-102, GLY-134 |

Data is sourced from a study on new functionalized isoxazoles and is for illustrative purposes only. mdpi.com

Molecular Dynamics Simulations to Investigate Conformational Behavior and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org In drug design and molecular biology, MD simulations are employed to analyze the stability of ligand-protein complexes predicted by molecular docking and to investigate the conformational changes that may occur upon ligand binding. acs.orgnih.gov

For isoxazole derivatives, MD simulations have been used to assess the stability of their complexes with target proteins such as carbonic anhydrase and the farnesoid X receptor (FXR). acs.orgnih.govmdpi.comresearchgate.net These simulations can reveal the dynamic behavior of the ligand in the binding pocket and the flexibility of the protein, providing insights that are not available from static docking poses. acs.org For example, a 400 ns MD simulation was used to evaluate the stability of docked isoxazole-carbonic anhydrase complexes, supporting the in vitro enzyme inhibition results. acs.org

The analysis of MD trajectories can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key interactions between the ligand and protein.

Binding Free Energy Calculations: Using methods like MM-PBSA/GBSA to provide a more accurate estimation of binding affinity. acs.org

In a study on isoxazole derivatives as FXR agonists, MD simulations helped to understand the binding modes and interactions, highlighting the importance of specific loops in the FXR ligand-binding domain for protein stability and agonist activity. nih.govmdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods can predict various molecular characteristics, including electronic structure, reactivity, and spectroscopic properties, without the need for experimental data.

For isoxazole and its derivatives, DFT calculations have been employed to:

Optimize Molecular Geometry: To determine the most stable three-dimensional structure of the molecule. researchgate.net

Calculate Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Predict Spectroscopic Properties: Including UV/Visible absorption spectra. A study on designed isoxazole derivatives used DFT to estimate their absorption properties. researchgate.net

Investigate Reaction Mechanisms: DFT has been used to study the regioselectivity of cycloaddition reactions in the synthesis of isoxazole derivatives and to analyze photoisomerization reaction pathways. nih.govnih.gov

For instance, a theoretical study on isoxazoles and their derivatives utilized various DFT functionals (B3LYP, CAMB3LYP, WB97XD, and MPW1PW91) with the 6-31G(d,p) basis set to calculate the HOMO-LUMO energy gap, suggesting that the designed molecules could have potential pharmaceutical applications. researchgate.net Another study investigated the excited state relaxation pathways of isoxazole using ab initio dynamics simulations, revealing that photoexcitation predominantly leads to ring-opening dynamics. acs.org

Table 2: Example of Calculated Quantum Chemical Properties for an Isoxazole Derivative

This table illustrates the type of data generated from quantum chemical calculations for a generic isoxazole derivative and is for illustrative purposes only.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-31G(d) |

| λmax (UV-Vis) | 250 nm | TD-DFT |

Predictive Modeling for Structure-Activity Relationships and De Novo Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that can guide the design of new, more potent compounds. mdpi.comresearchgate.net

QSAR studies have been successfully applied to various series of isoxazole derivatives to understand the structural requirements for their biological activities, such as anti-inflammatory and anti-viral effects. nih.govresearchgate.netnih.gov For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists developed robust CoMFA and CoMSIA models. mdpi.comresearchgate.net The contour maps generated from these models provided insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the agonistic activity, indicating that hydrophobicity at the R2 group and an electronegative group at the R3 position were crucial. mdpi.comresearchgate.net

These predictive models are valuable for:

Virtual Screening: To predict the activity of new, untested compounds.

De Novo Design: To design novel molecules with desired biological activities.

Lead Optimization: To guide the modification of existing compounds to improve their potency and selectivity.

A QSAR study on [(biphenyloxy)propyl]isoxazoles as agents against coxsackievirus B3 resulted in satisfactory models that helped in the design and virtual screening of new active compounds. nih.gov

Table 3: Illustrative Statistical Results of a 3D-QSAR Study on Isoxazole Derivatives

This table presents example statistical parameters from a 3D-QSAR study on isoxazole derivatives as FXR agonists to illustrate the validation of a QSAR model. The data does not include this compound.

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.664 | 0.706 |

| r² (Non-cross-validated correlation coefficient) | 0.960 | 0.969 |

| r²_pred (External validation correlation coefficient) | 0.872 | 0.866 |

| F-value | 121.758 | 122.991 |

| Standard Error of Estimate (SEE) | 0.150 | 0.132 |

Data is sourced from a 3D-QSAR and Molecular Dynamics study on isoxazole derivatives as FXR agonists and is for illustrative purposes only. mdpi.comresearchgate.net

Future Perspectives and Research Challenges in Ethyl 3 Bromoisoxazole 5 Carboxylate Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of isoxazoles, including derivatives of Ethyl 3-bromoisoxazole-5-carboxylate, is an area ripe for green innovation. rsc.orgnih.gov Current research emphasizes a move away from hazardous solvents and reagents towards more environmentally benign alternatives. nih.gov A significant future direction lies in the expanded use of deep eutectic solvents (DES), which are biodegradable, have low toxicity, and can often be recycled and reused multiple times without a significant drop in reaction yield. acs.orgacs.org Research has demonstrated successful isoxazole (B147169) synthesis in DES, sometimes eliminating the need for additional catalysts. acs.org